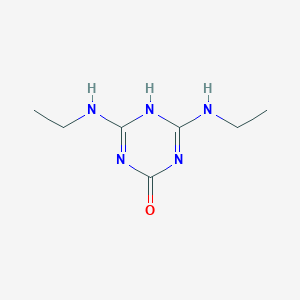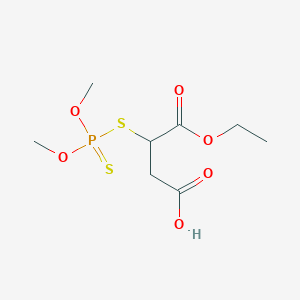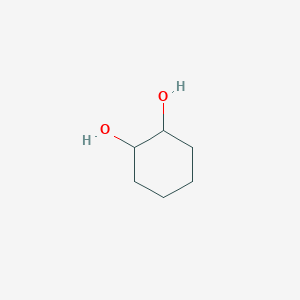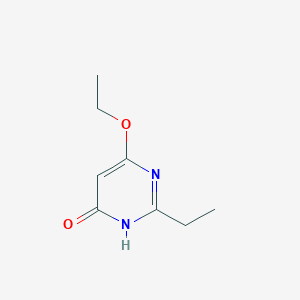
Hydroxysimazine
Übersicht
Beschreibung
Hydroxysimazine is a diamino-1,3,5-triazine that is N,N’-diethyl-1,3,5-triazine-2,4-diamine substituted by a hydroxy group at position 2 . It is a metabolite of the herbicide simazine and has a role as a marine xenobiotic metabolite .
Molecular Structure Analysis
The molecular formula of Hydroxysimazine is C7H13N5O . The IUPAC name is 4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one . The InChI is 1S/C7H13N5O/c1-3-8-5-10-6(9-4-2)12-7(13)11-5/h3-4H2,1-2H3,(H3,8,9,10,11,12,13) .
Wissenschaftliche Forschungsanwendungen
Soil Residue Analysis
Hydroxysimazine is studied for its persistence in soil and its potential for leaching. Research has shown that Simazine and its metabolite Hydroxysimazine can remain in the soil for extended periods, particularly in the upper layers, indicating its long-term environmental impact .
Orchard Soil Residue
In orchard soils, Hydroxysimazine is analyzed for its residue levels following repeated herbicide applications. This is important for understanding the long-term effects of herbicides on soil health and potential contamination of crops .
Environmental Monitoring
The development of antibodies against Hydroxysimazine has been researched for application in environmental samples. This could be crucial for monitoring water and soil quality, especially in agricultural areas where herbicide use is prevalent .
Safety and Hazards
Wirkmechanismus
Target of Action
Hydroxysimazine, also known as Simazine-2-Hydroxy, is a metabolite of the herbicide Simazine . The primary targets of Hydroxysimazine are the cyclin-dependent kinases (CDKs) , which are enzymes involved in the regulation of cell division.
Mode of Action
Hydroxysimazine acts as an inhibitor of CDKs . By inhibiting these enzymes, Hydroxysimazine can interfere with the normal cell division process, leading to changes in cellular function and structure.
Biochemical Pathways
The degradation of Simazine, from which Hydroxysimazine is derived, follows similar pathways to other triazine herbicides. A common step in these pathways is the formation of hydroxyl metabolites, such as Hydroxysimazine . This can occur through abiotic chloro hydrolysis, under acidic or alkaline conditions, or thanks to microbial enzymes .
Pharmacokinetics
It is known that hydroxysimazine is a metabolite of simazine, suggesting that it is formed in the body following the administration of simazine .
Result of Action
The inhibition of CDKs by Hydroxysimazine can lead to significant changes in cellular function. Specifically, it has been shown to induce apoptosis in cancer cells . This suggests that Hydroxysimazine could potentially have anticancer properties.
Action Environment
The action of Hydroxysimazine can be influenced by various environmental factors. For instance, the degradation rates of Simazine, and by extension Hydroxysimazine, can be highly variable, depending on the history of the herbicide treatment and on site-specific characteristics such as soil depth, texture, mineralogy, organic carbon content, and pH . These factors can influence the availability of Hydroxysimazine in the environment and its subsequent action on its targets.
Eigenschaften
IUPAC Name |
4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-3-8-5-10-6(9-4-2)12-7(13)11-5/h3-4H2,1-2H3,(H3,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIXRXMOJFQVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=O)N1)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062547 | |
| Record name | Hydroxysimazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxysimazine | |
CAS RN |
2599-11-3 | |
| Record name | Hydroxysimazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2599-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxysimazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002599113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxysimazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis(ethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxysimazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2599-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYSIMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MHC1OXH2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is hydroxysimazine and how is it related to simazine?
A1: Hydroxysimazine (2-hydroxy-4,6-bis(ethylamino)-s-triazine) is a primary metabolite of the herbicide simazine (2-chloro-4,6-bis(ethylamino)-s-triazine). It is formed through the dehalogenation of simazine, often catalyzed by plant enzymes or soil microbes. [, , ]
Q2: How persistent are simazine and hydroxysimazine in soil?
A2: Studies show that while both compounds can persist, hydroxysimazine generally degrades more slowly than simazine. [, ] One study found hydroxysimazine residues in orchard soil at levels 40 times higher than simazine residues 40 months after application. [] Another long-term study revealed the presence of simazine and hydroxysimazine residues in soil even after 15 annual applications, highlighting their persistence. []
Q3: Does repeated application of simazine lead to its accumulation in soil?
A3: While both simazine and hydroxysimazine can persist in soil, research indicates that significant accumulation does not generally occur, even with repeated annual applications. []
Q4: What role does benzoxazinone play in simazine metabolism?
A6: Benzoxazinone (2,4-dihydroxy-3-keto-7-methoxy-1,4-benzoxazine) and its glucoside are present in some plants like corn and are believed to play a crucial role in converting simazine to hydroxysimazine. [, ] This conversion is considered a detoxification mechanism in plants resistant to simazine.
Q5: Are there plant species with varying tolerance to simazine related to benzoxazinone levels?
A7: Research suggests a possible link between benzoxazinone levels and simazine tolerance in certain plant species. A corn mutant with significantly reduced benzoxazinone content exhibited decreased tolerance to atrazine (a related herbicide) compared to its wild-type counterpart. []
Q6: Besides plants, do other organisms metabolize simazine?
A8: Yes, microorganisms can also play a role in simazine degradation. One study used an ELISA method to demonstrate that microbes in horse manure could convert a small percentage of atrazine to hydroxyatrazine. []
Q7: Are there analytical methods available to specifically detect hydroxysimazine?
A9: Yes, researchers have developed highly sensitive enzyme-linked immunosorbent assays (ELISAs) for the detection of hydroxytriazines, including hydroxysimazine. [, ] These ELISAs offer advantages such as tolerance to various matrices and high sensitivity, making them valuable tools for monitoring hydroxysimazine levels in environmental samples.
Q8: Has hydroxysimazine been detected in groundwater?
A11: Yes, long-term monitoring studies have reported the presence of hydroxysimazine, along with its parent compound simazine, in groundwater samples collected from areas with intensive agricultural activity. [] This finding underscores the potential for these compounds to leach into groundwater, posing risks to water quality.
Q9: Is there a way to assess the ease of simazine extraction from different soils?
A12: Researchers have explored using a release constant (KRC), derived from simazine recovery rates over time, as a measure of extraction ease. [] This constant, influenced by soil properties like clay content, organic matter, and cation-exchange capacity (CEC), can provide insights into the binding affinity of simazine to different soil types.
Q10: Can simazine be taken up by tree roots, and if so, what happens to it?
A13: Yes, studies using radiolabeled 14C-simazine have shown that tree roots can absorb simazine. [] In Norway spruce (Picea abies) seedlings, absorbed simazine was found to be rapidly metabolized, primarily in the root system, into hydroxysimazine and other unidentified metabolites. [] Interestingly, no parent simazine was detected in the needles, suggesting efficient conversion within the plant.
Q11: Can citrus tree roots metabolize simazine?
A14: Research indicates that citrus tree roots possess the ability to metabolize simazine, primarily through dealkylation. [] This metabolic process was observed to be dependent on the presence of active roots, ceasing upon their removal.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)


![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)









